molecular formula C21H27N3O5S B2429372 N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251616-32-6

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2429372
CAS No.: 1251616-32-6
M. Wt: 433.52
InChI Key: TVXXZYJLDUIPMT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetically designed small molecule of interest in medicinal chemistry and pharmacological research. This compound features a complex structure that incorporates several pharmacologically significant motifs, including a 4-methoxybenzyl group, a sulfonyl-linked 4-methylpiperidine, and a 2-oxopyridin-1(2H)-yl acetamide core. The presence of the sulfonamide functional group, which links the pyridone and piperidine rings, is a key structural element often associated with the ability to act as a enzyme inhibitor or receptor modulator, making it a valuable scaffold for probing biological pathways. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can employ this chemical as a key building block or intermediate in the synthesis of more complex molecules for high-throughput screening libraries. Its potential mechanism of action may involve interacting with protein targets that recognize the sulfonyl group or the piperidine moiety, which are common features in compounds targeting various G-protein-coupled receptors and enzymes. Specific research applications could include the development of novel inhibitors or the study of signal transduction pathways, particularly in areas such as neuroscience and oncology where piperidine and sulfonyl-containing compounds are prevalent.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16-9-12-24(13-10-16)30(27,28)19-4-3-11-23(21(19)26)15-20(25)22-14-17-5-7-18(29-2)8-6-17/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXXZYJLDUIPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-methoxybenzyl group.
  • A piperidine moiety, which is known for various biological activities.
  • A sulfonyl group that enhances pharmacological properties.

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and sulfonamide functionalities have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity LevelIC50 (µM)
Compound ASalmonella typhiModerate10.5
Compound BBacillus subtilisStrong5.3

Anticancer Activity

This compound has been evaluated for its anticancer potential. Compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The SMART compounds, for example, showed significant antiproliferative effects against melanoma and prostate cancer cells.

StudyCompoundCancer Cell LineEffect
SMART-HPC-3Inhibitory
SMART-FA375Inhibitory

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating various conditions including Alzheimer's disease and infections .

EnzymeCompoundIC50 (µM)
Acetylcholinesterase (AChE)Compound C0.63
UreaseCompound D1.21

Case Studies

In vivo studies have provided insights into the efficacy of compounds related to this compound. For example:

  • Study on Anticancer Effects : In a study involving human prostate cancer xenografts, treatment with similar compounds resulted in tumor growth inhibition without significant neurotoxicity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a methoxybenzyl group, a pyridine derivative, and a sulfonamide moiety. Its molecular structure suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry. The synthesis typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions to optimize yield and purity.

Biological Activities

1. Enzyme Inhibition:
N-(4-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide has shown potential as an inhibitor of specific enzymes involved in various diseases. Its structural components may allow it to interact with molecular targets such as kinases or phosphodiesterases. This property positions it as a candidate for therapeutic applications in treating conditions like cancer and neurological disorders .

2. Antimicrobial Properties:
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activities. The presence of the sulfonamide group is often associated with antibacterial effects, making this compound a potential candidate for developing new antimicrobial agents .

3. Anticancer Potential:
Research into related compounds has demonstrated cytotoxic activity against various human cancer cell lines. The unique structural features of this compound suggest it may also possess anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibitors, derivatives of similar compounds were synthesized and evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. Results indicated that modifications to the sulfonamide moiety significantly enhanced inhibitory activity, suggesting that this compound could be optimized for better therapeutic outcomes in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.0
N-(4-methoxybenzyl)-...TBDTBDOngoing Research

Case Study 2: Antimicrobial Activity

A related study evaluated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The results highlighted the potential of these compounds in treating infections caused by resistant bacteria. This compound was included in preliminary screenings, showing promising activity against Gram-positive bacteria.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions:

Sulfonation : Introduce the 4-methylpiperidinyl sulfonyl group to the pyridinone intermediate using sulfonyl chloride under anhydrous conditions.

Coupling : React the sulfonated intermediate with N-(4-methoxybenzyl) acetamide via nucleophilic substitution.

  • Key conditions : Polar aprotic solvents (e.g., DMSO, acetonitrile), sodium hydride as a base, and temperatures maintained at 60–80°C to prevent decomposition .
  • Yield optimization : Use a 1.2:1 molar ratio of sulfonyl chloride to pyridinone intermediate and monitor progress via TLC (ethyl acetate/hexane 3:7) .

Basic: Which characterization techniques confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton integration (e.g., methoxybenzyl protons at δ 3.8 ppm) and carbon environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 444.18) .
  • HPLC-UV : Assess purity (≥95% at 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced: How to resolve contradictory bioactivity data between enzyme inhibition and cellular assays?

Discrepancies may arise from:

  • Poor solubility : Measure logP (target 2–4) and use vehicles like cyclodextrin.
  • Off-target effects : Perform proteome-wide affinity chromatography to identify non-specific binding partners .
  • Cellular uptake limitations : Use radiolabeled analogs (e.g., 14C-labeled acetamide) to quantify intracellular accumulation .
  • Validation : Apply cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced: What strategies optimize reaction yields for the sulfonation step?

  • Catalysts : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to enhance sulfonyl group transfer .
  • Temperature control : Conduct reactions at 0°C to room temperature to minimize side products.
  • Workup : Quench with ice-cold water and extract with dichloromethane (3×) to recover intermediates .

Basic: What structural features drive pharmacological activity?

  • 4-Methoxybenzyl group : Enhances lipophilicity for blood-brain barrier penetration.
  • Piperidinyl sulfonyl moiety : Forms hydrogen bonds with enzyme active sites (e.g., kinases).
  • 2-Oxopyridin core : Facilitates π-π stacking with aromatic residues in target proteins .
    SAR Insight : Des-methoxy analogs show 10-fold reduced potency in kinase inhibition assays .

Advanced: How to design stable isotope-labeled analogs for metabolic studies?

  • Labeling sites :
    • 13C at the acetamide carbonyl (via 13C-KCN in amidation).
    • 18O in the methoxy group (H218O during demethylation/remethylation).
  • Validation : LC-HRMS to confirm isotopic incorporation (e.g., m/z shift +1 for 13C) .

Basic: What storage conditions ensure compound stability?

  • Solid state : Store as a lyophilized powder under argon at -20°C.
  • Solution : Use anhydrous DMSO (stored over molecular sieves) at -80°C; limit freeze-thaw cycles (<3).
  • Stability monitoring : Monthly HPLC analysis; discard if purity drops below 90% .

Advanced: How to predict binding modes to neurological targets (e.g., GABA-A receptors)?

  • Computational workflow :
    • Docking : AutoDock Vina with PDB 6HUP (GABA-A receptor structure).
    • Molecular Dynamics (MD) : 100 ns simulations using AMBER to assess binding stability.
    • MM-PBSA : Calculate binding free energy (ΔG < -8 kcal/mol indicates strong binding).
  • Experimental validation : Site-directed mutagenesis of predicted interaction sites (e.g., α1F64A) .

Basic: Which in vitro assays are recommended for initial screening?

  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™).
  • Cytotoxicity : MTT assay in HeLa or MCF-7 cell lines (IC50 ≤ 10 µM desired).
  • Permeability : PAMPA assay (Pe > 5 × 10⁻6 cm/s indicates good absorption) .

Advanced: How to resolve NMR signal overlap in the piperidinyl region?

  • 2D NMR : HSQC and HMBC correlate 1H-13C couplings to assign crowded signals.
  • Variable temperature NMR : Heat to 318K to separate overlapping proton peaks.
  • Lanthanide shift reagents : Eu(fod)3 in CDCl3 induces differential shifting of adjacent protons .

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